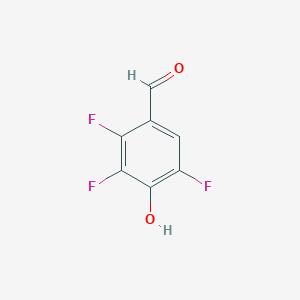

2,3,5-Trifluoro-4-hydroxybenzaldehyde

Description

2,3,5-Trifluoro-4-hydroxybenzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde backbone substituted with three fluorine atoms at the 2-, 3-, and 5-positions and a hydroxyl group at the 4-position. This compound is of significant interest in medicinal and materials chemistry due to the unique electronic effects imparted by fluorine atoms, which enhance metabolic stability, lipophilicity, and binding interactions in bioactive molecules .

Properties

CAS No. |

676500-50-8 |

|---|---|

Molecular Formula |

C7H3F3O2 |

Molecular Weight |

176.09 g/mol |

IUPAC Name |

2,3,5-trifluoro-4-hydroxybenzaldehyde |

InChI |

InChI=1S/C7H3F3O2/c8-4-1-3(2-11)5(9)6(10)7(4)12/h1-2,12H |

InChI Key |

REUGHNLRBWDCNF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1F)O)F)F)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following section compares 2,3,5-Trifluoro-4-hydroxybenzaldehyde with three analogs:

4-Hydroxybenzaldehyde (non-fluorinated analog)

4-[3-Hydroxy-5-(trifluoromethyl)phenyl]benzaldehyde (CAS 1261964-72-0, )

2,3,5-Trimethylphenol-derived phthalonitrile (from )

Physicochemical Properties

| Property | 2,3,5-Trifluoro-4-hydroxybenzaldehyde | 4-Hydroxybenzaldehyde | 4-[3-Hydroxy-5-(trifluoromethyl)phenyl]benzaldehyde |

|---|---|---|---|

| Molecular Weight (g/mol) | ~188 (calculated) | 122.12 | 266.22 |

| Hydrogen Bond Donors | 1 (OH) | 1 (OH) | 1 (OH) |

| Hydrogen Bond Acceptors | 4 (3F, 1O) | 2 (O) | 5 (3F, 2O) |

| XlogP (lipophilicity) | ~2.8 (estimated) | 1.3 | 3.5 |

| Topological Polar Surface Area | ~37 Ų (estimated) | 37.3 Ų | 37.3 Ų |

Key Insights :

- Fluorination increases molecular weight and lipophilicity (higher XlogP), enhancing membrane permeability.

- The trifluoromethyl group in CAS 1261964-72-0 contributes to greater steric bulk and hydrophobicity compared to trifluoro substitution .

Spectroscopic and Structural Features

- NMR Shifts : Fluorine atoms in 2,3,5-Trifluoro-4-hydroxybenzaldehyde would induce distinct deshielding effects in ¹H NMR (e.g., downfield shifts for protons near F atoms) and observable ¹⁹F NMR signals (e.g., -110 to -130 ppm for aromatic F).

- IR Spectroscopy : The aldehyde C=O stretch (~1700 cm⁻¹) and hydroxyl O-H stretch (~3200 cm⁻¹) are key markers, with fluorine substitution minimally affecting these bands compared to methyl or trifluoromethyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.